Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2-chlorophenyl group and the ethyl ester functionality in this compound enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Used in asymmetric synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.
Biological Activity
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carboxylate group and a chlorophenyl substituent. The molecular formula is C12H14ClN1O2, and it has a molecular weight of approximately 239.7 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's lipophilicity and binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor by binding to active sites or modulating receptor activities either as an agonist or antagonist.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity through competitive or non-competitive mechanisms.
- Receptor Modulation: It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Preliminary findings suggest that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models.
- In Vitro Studies: In one study, the compound demonstrated significant inhibition of cell viability in A549 lung adenocarcinoma cells, suggesting potential for further development in cancer therapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 20 | Cytotoxicity observed |
MCF-7 | 15 | Induced apoptosis |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Its effectiveness against various pathogens highlights its potential as an antimicrobial agent.
- Pathogen Testing: The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. However, further optimization may be required to enhance its antimicrobial potency.
Comparative Studies
Comparative analysis with similar compounds provides insight into the unique biological activities attributed to this compound.
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | Structure | Exhibits different binding affinities due to substitution pattern |
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate | Structure | Lacks chlorine; potential alteration in bioactivity |
Case Studies
-
Case Study on Anticancer Effects:
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, alongside increased apoptosis markers such as cleaved caspase-3. -
Antimicrobial Testing:
Another investigation focused on the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. The findings suggested moderate activity, necessitating further chemical modifications to improve effectiveness against resistant strains.
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMKHHTOAFXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.